

# The Toxicological Profile of Procymidone and Its Metabolites: An In-depth Technical Guide

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## Compound of Interest

Compound Name: Procymidone

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## Introduction

**Procymidone**, N-(3,5-dichlorophenyl)-1,2-dimethylcyclopropane-1,2-dicarboximide, is a systemic dicarboximide fungicide used extensively in agriculture to control a range of fungal diseases on fruits, vegetables, and ornamental plants.[1][2][3] Its mode of action involves the inhibition of fungal spore germination and mycelial growth.[1][2] While effective as a fungicide, **procymidone** has garnered significant toxicological interest due to its activity as an endocrine disruptor, specifically as an antagonist to the androgen receptor.[1][3][4] This profile presents a comprehensive overview of the toxicology of **procymidone** and its metabolites, focusing on its absorption, distribution, metabolism, and excretion (ADME), mechanisms of toxicity, and specific organ system effects, supported by quantitative data and experimental methodologies.

## Toxicokinetics and Metabolism

The biological effects of **procymidone** are intrinsically linked to its pharmacokinetic profile, which exhibits notable species-specific differences.

## Absorption, Distribution, and Excretion

Following oral administration in rats, **procymidone** is readily absorbed.[5] Maximum plasma concentrations are typically reached within 2 to 8 hours. The compound distributes to various tissues, including the liver, kidneys, and testes.[5] Elimination is relatively rapid, with over 90%

of an administered dose being excreted within 48 hours, primarily via urine (approximately 85%) and to a lesser extent, feces (about 8%).<sup>[5]</sup>

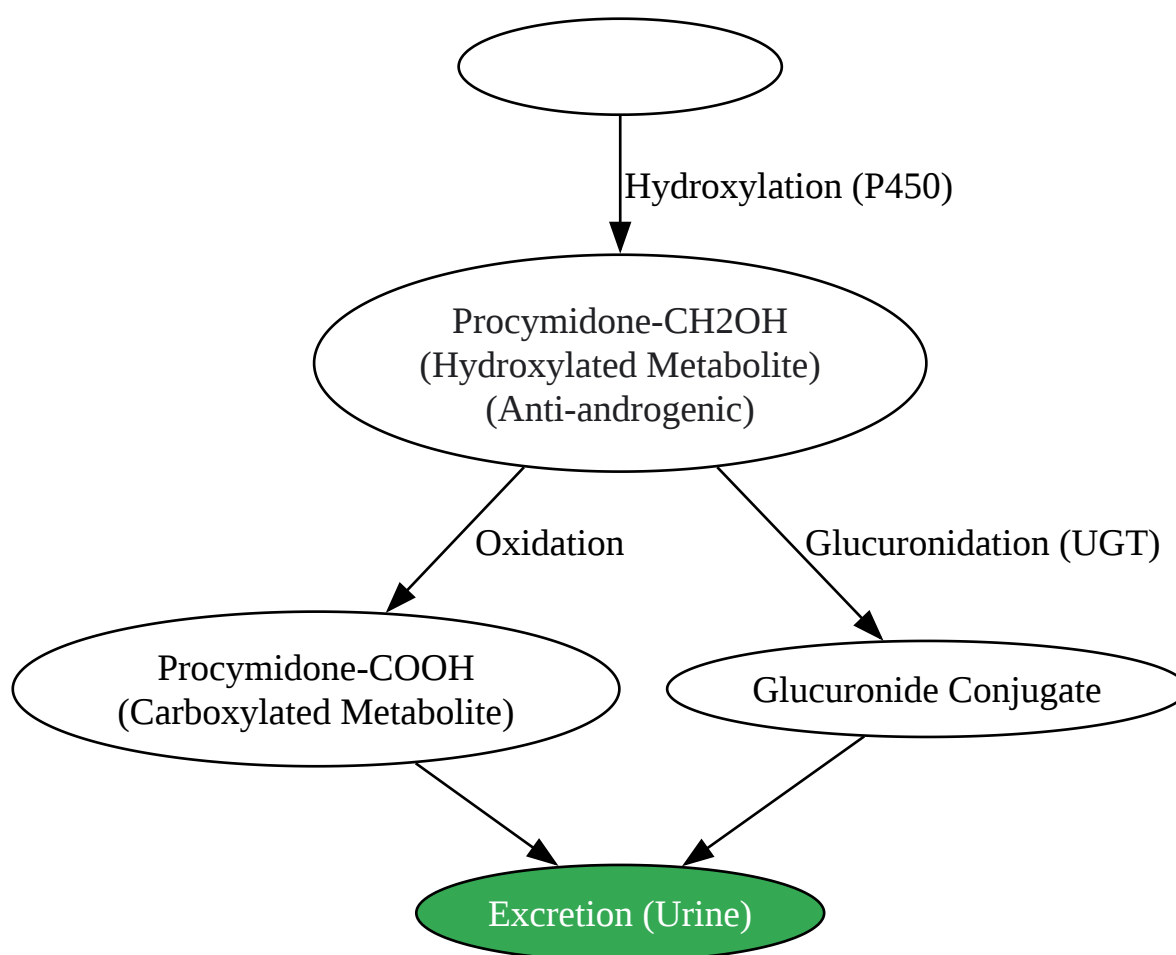
## Biotransformation

The metabolism of **procymidone** is a critical determinant of its toxicity, particularly its developmental effects. The primary metabolic transformations involve hydroxylation and subsequent oxidation or conjugation.<sup>[6][7]</sup>

The main metabolic steps are:

- Hydroxylation: **Procymidone** is first hydroxylated on one of the methyl groups to form **procymidone-CH<sub>2</sub>OH** (hydroxylated-PCM).<sup>[6][7]</sup> This metabolite retains anti-androgenic activity.<sup>[6]</sup>
- Oxidation: The hydroxylated metabolite can be further oxidized to a carboxylic acid derivative, **procymidone-COOH** (carboxylated-PCM).<sup>[7]</sup>
- Conjugation: Alternatively, hydroxylated-PCM can undergo glucuronidation to form a glucuronide conjugate.<sup>[7][8]</sup>

The primary metabolites, including the hydroxylated and carboxylated forms, are more hydrophilic and are readily excreted.<sup>[8]</sup> A minor metabolite is 3,5-dichloroaniline, which is also an impurity in technical-grade **procymidone**.<sup>[1][5][9]</sup>



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## Species-Specific Differences

Crucial species differences exist in the metabolic fate of **procymidone**, which explains the varying susceptibility to its developmental toxicity. In rats, a significant portion of the hydroxylated metabolite is excreted into the bile, leading to enterohepatic recirculation and sustained high plasma concentrations of this anti-androgenic metabolite.[8][10] In contrast, rabbits, monkeys, and humans primarily excrete the glucuronide conjugate of the hydroxylated metabolite directly into the urine.[6][8][11] This results in much lower systemic exposure to the active anti-androgenic metabolite, explaining the lack of developmental abnormalities observed in these species.[6][10][11]

## Mechanism of Action

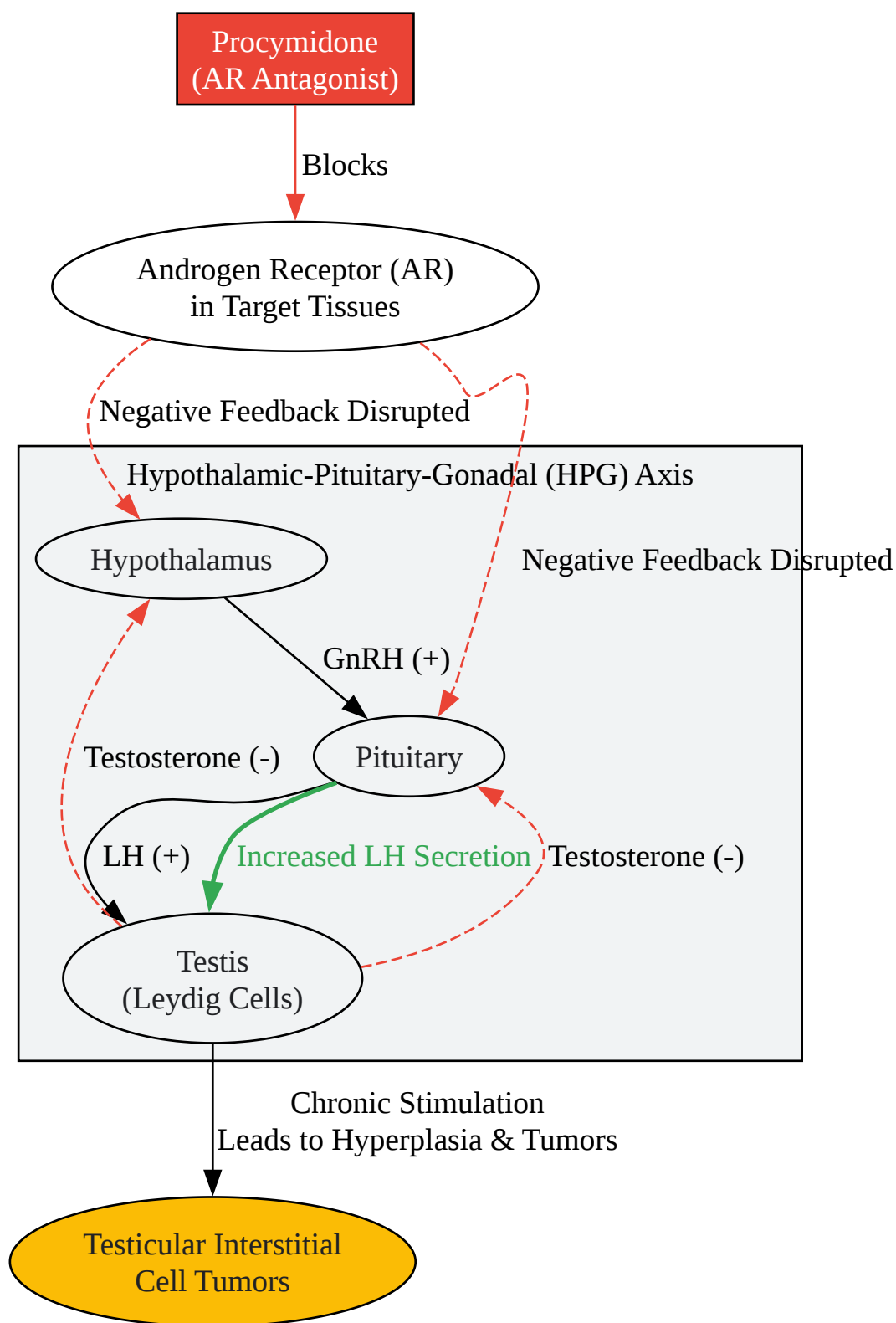
### Fungicidal Action

**Procymidone**'s fungicidal activity stems from its ability to inhibit the synthesis of triglycerides within fungal cells, which are essential for cell membrane integrity.[12] This disruption impairs hyphal growth and prevents spore germination, effectively controlling fungal proliferation.[2][12] Another proposed mechanism is the disruption of osmotic signal transduction pathways by affecting MAP kinase and histidine kinase.[1]

## Toxicological Mechanism (Endocrine Disruption)

In mammals, the primary mechanism of **procymidone**'s toxicity is its action as an androgen receptor (AR) antagonist.[1][3][13] **Procymidone** and its hydroxylated metabolite competitively bind to the AR, preventing endogenous androgens like testosterone from binding and activating the receptor.[1][4][13] This blockade disrupts normal androgen-dependent signaling, which is critical for the development and function of male reproductive tissues.

This anti-androgenic activity leads to a cascade of effects on the hypothalamic-pituitary-gonadal (HPG) axis. By blocking androgen feedback at the hypothalamus and pituitary gland, **procymidone** causes a compensatory increase in the secretion of Luteinizing Hormone (LH).[13][14] Chronic elevation of LH leads to hyperplasia of testicular Leydig cells and, in long-term studies in rats, an increased incidence of testicular interstitial cell tumors.[10][13]



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## Toxicological Profile

## Acute Toxicity

**Procymidone** exhibits low acute toxicity via oral, dermal, and inhalation routes.<sup>[1]</sup> It is not a skin irritant but is considered a slight eye irritant.<sup>[1]</sup>

Table 1: Acute Toxicity of **Procymidone**

Species	Route	LD50 / LC50	Reference
Rat (M&F)	Oral	>10,000 mg/kg bw (50% WP)	<sup>[5]</sup>
Mouse (M&F)	Oral	>10,000 mg/kg bw (50% WP)	<sup>[5]</sup>
Mouse (M)	Intraperitoneal	1750 mg/kg bw (50% WP)	<sup>[5]</sup>
Mouse (F)	Intraperitoneal	1650 mg/kg bw (50% WP)	<sup>[5]</sup>

| Rat | Inhalation | Harmful if inhaled (GHS classification) |<sup>[15]</sup> |

WP: Wettable Powder

## Subchronic and Chronic Toxicity

In subchronic and chronic toxicity studies in rats, mice, and dogs, the primary target organs are the liver and testes.<sup>[5][10]</sup> Observed effects include increased liver weight and hepatocellular hypertrophy.<sup>[5][10]</sup> In rats, long-term exposure leads to interstitial cell hyperplasia in the testes.<sup>[10]</sup>

## Carcinogenicity

**Procymidone** has been classified as a probable human carcinogen by the US EPA.<sup>[15][16]</sup> Carcinogenicity studies have shown an increased incidence of testicular interstitial cell tumors in male rats and hepatocellular adenomas and hepatoblastomas in male mice.<sup>[10][16]</sup> The mechanism for the development of testicular tumors is considered non-genotoxic and related to

the sustained hormonal disruption (increased LH) from its anti-androgenic activity.[10][13] This allows for the establishment of a threshold dose.[10]

## Genotoxicity

**Procymidone** has been tested in a variety of in vitro and in vivo genotoxicity assays. The consensus from regulatory bodies is that **procymidone** is not genotoxic.[10]

## Reproductive and Developmental Toxicity

The reproductive and developmental toxicity of **procymidone** is the most sensitive and well-characterized aspect of its toxicological profile. Due to its anti-androgenic mechanism, exposure during critical windows of gestation in rats leads to abnormalities in male offspring. [10][16]

Key findings include:

- Reduced anogenital distance[16]
- Hypospadias (abnormal urethral opening)[10]
- Undescended testes[16]
- Decreased male fertility[10][16]

These effects are observed at doses that do not cause maternal toxicity, indicating increased susceptibility of the developing fetus.[16] The developmental No-Observed-Adverse-Effect-Level (NOAEL) of 3.5 mg/kg/day in rats, based on reduced anogenital distance, is the most sensitive endpoint in the entire toxicological database for **procymidone**. [10][16] As noted previously, these developmental effects are specific to rats and are not observed in rabbits or monkeys due to metabolic differences.[6][10]

## Neurotoxicity

Acute neurotoxicity studies in rats have indicated treatment-related effects on neurofunction at doses of 200 mg/kg bw, though these were not associated with neurostructural changes.[1] A NOAEL for acute neurotoxicity was established at 30 mg/kg bw/day.[1] Studies in zebrafish larvae also suggest that **procymidone** can affect the nervous system.[17]

## Toxicity of Metabolites and Impurities

- Hydroxylated-**Procymidone** (**Procymidone-CH<sub>2</sub>OH**): This major metabolite is also an anti-androgen, though its potency relative to the parent compound is not fully elucidated.[6] Its sustained high concentration in rat plasma is considered the key factor for the observed developmental toxicity in that species.[6][8]
- 3,5-Dichloroaniline (3,5-DCA): This compound is a metabolite and a potential impurity in technical **procymidone**. [1][9] It is more acutely toxic than the parent compound.[9] Key toxicological effects of 3,5-DCA include methemoglobinemia at low doses, with effects on the spleen and bone marrow at higher doses.[1] A NOAEL of 1 mg/kg bw/day has been established for 3,5-DCA.[1] Regulatory limits, such as a maximum of 1 g/kg in technical **procymidone**, are considered protective.[1]

## Health-Based Guidance Values

Based on the comprehensive toxicological database, regulatory agencies have established health-based guidance values to ensure human safety.

Table 2: Key NOAELs and LOAELs for **Procymidone**

Study Type	Species	Effect	NOAEL (mg/kg bw/day)	LOAEL (mg/kg bw/day)	Reference
Developmental Toxicity	Rat	Reduced anogenital distance in males	3.5	12.5	<a href="#">[10]</a> <a href="#">[16]</a>
Maternal Toxicity	Rat	-	12.5	-	<a href="#">[16]</a>
Chronic/Carcinogenicity	Rat	Testicular interstitial cell tumors	4.6	-	<a href="#">[16]</a>
Chronic/Carcinogenicity	Mouse	Liver tumors	14.3	42.9	<a href="#">[16]</a>
Acute Neurotoxicity	Rat	Neurofunctional effects	30	200	<a href="#">[1]</a>

| 2-Generation Reproduction | Rat | No specific reproductive effects | 13 | - | [\[18\]](#) |

Table 3: Health-Based Guidance Values

Value	Agency/Body	Value (mg/kg bw/day)	Basis	Reference
Acceptable Daily Intake (ADI)	FSCJ	0.035	Based on 3.5 mg/kg/day NOAEL from rat developmental study with a 100-fold safety factor.	[10]
Acceptable Daily Intake (ADI)	APVMA (revised)	0.05	Based on reconsideration of species sensitivity to anti-androgenic effects.	[1]

| Acute Reference Dose (aRfD) | US EPA | 0.035 | Based on 3.5 mg/kg/day NOAEL from rat developmental study. |[15][16] |

FSCJ: Food Safety Commission of Japan; APVMA: Australian Pesticides and Veterinary Medicines Authority; US EPA: United States Environmental Protection Agency.

## Experimental Protocols

Detailed methodologies are essential for the interpretation and replication of toxicological findings. The following are generalized protocols for key studies used in the risk assessment of **procymidone**.

### Two-Generation Reproductive Toxicity Study (Rat)

- Objective: To assess the effects of **procymidone** on reproductive function, including fertility, gestation, and lactation, across two generations.
- Methodology:

- Parental (F0) Generation: Young adult male and female rats (e.g., Sprague-Dawley) are randomly assigned to control and treatment groups and are administered **procymidone** daily in their diet at various concentrations (e.g., 0, 40, 200, 1000 ppm).[18]
- Mating: After a pre-mating exposure period (e.g., 10 weeks), F0 animals are mated to produce the F1 generation.
- F1 Generation: F1 pups are evaluated for viability, growth, and development. After weaning, selected F1 animals are continued on the same diet and subsequently mated to produce the F2 generation.
- Endpoints: Key endpoints include fertility indices, number of pups, pup survival, body weights, anogenital distance, age of sexual maturation, and histopathological examination of reproductive organs in F0 and F1 adults.
- Analysis: Data are analyzed to determine a NOAEL for parental, reproductive, and offspring toxicity.

## Developmental Toxicity Study (Rat/Rabbit)

- Objective: To evaluate the potential of **procymidone** to cause adverse effects on the developing embryo and fetus following exposure to the pregnant dam.
- Methodology:
  - Animal Dosing: Time-mated pregnant female rats or rabbits are administered **procymidone** by gavage daily during the period of major organogenesis (e.g., gestation days 6 through 19 for rats).[16] Doses might range from 0 to 500 mg/kg/day.[16]
  - Maternal Observation: Dams are observed daily for clinical signs of toxicity, and body weight and food consumption are recorded.
  - Fetal Examination: Shortly before natural delivery (e.g., gestation day 20), dams are euthanized. The uterus is examined for the number of implantations, resorptions, and live/dead fetuses.

- Endpoints: Fetuses are weighed and examined for external, visceral, and skeletal malformations and variations.
- Analysis: The incidence of abnormalities is compared between control and treated groups to establish a NOAEL and LOAEL for both maternal and developmental toxicity.

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## Bacterial Reverse Mutation Assay (Ames Test)

- Objective: To assess the mutagenic potential of **procymidone** by its ability to induce reverse mutations in indicator strains of *Salmonella typhimurium*.
- Methodology:
  - Strains: Several histidine-dependent strains of *S. typhimurium* (e.g., TA98, TA100, TA1535, TA1537) are used, which can detect different types of mutations (e.g., frameshift, base-pair substitution).
  - Metabolic Activation: The test is conducted both with and without an exogenous metabolic activation system (e.g., rat liver S9 fraction) to detect metabolites that may be mutagenic.
  - Exposure: Bacteria are exposed to various concentrations of **procymidone** on a minimal agar plate lacking histidine.
  - Incubation: Plates are incubated for 48-72 hours.
  - Endpoint: The number of revertant colonies (colonies that have mutated back to being able to synthesize their own histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent, reproducible increase in the number of revertant colonies compared to the negative control.

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## References

- 1. [apvma.gov.au](http://apvma.gov.au) [[apvma.gov.au](http://apvma.gov.au)]
- 2. [awiner.com](http://awiner.com) [[awiner.com](http://awiner.com)]
- 3. Procymidone - Wikipedia [[en.wikipedia.org](https://en.wikipedia.org)]
- 4. Effect of Endocrine Disruptor Pesticides: A Review - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 5. 796. Procymidone (Pesticide residues in food: 1989 evaluations Part II Toxicology) [[inchem.org](https://inchem.org)]
- 6. Species differences in the developmental toxicity of procymidone—Placental transfer of procymidone in pregnant rats, rabbits, and monkeys— - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 7. Lack of human relevance for procymidone's developmental toxicity attributable to species difference in its kinetics and metabolism - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 8. Researches on the evaluation of pesticide safety in humans using a pharmacokinetic approach [[jstage.jst.go.jp](https://jstage.jst.go.jp)]
- 9. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 10. [fsc.go.jp](https://fsc.go.jp) [[fsc.go.jp](https://fsc.go.jp)]
- 11. Lack of human relevance for procymidone's developmental toxicity attributable to species difference in its kinetics and metabolism - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 12. Procymidone 50% WP: A High - Performance Fungicide for Crop Protection [[smagrichem.com](https://smagrichem.com)]
- 13. Effects of procymidone on reproductive organs and serum gonadotropins in male rats - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 14. Influence of long-term dietary administration of procymidone, a fungicide with anti-androgenic effects, or the phytoestrogen genistein to rats on the pituitary-gonadal axis and Leydig cell steroidogenesis - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 15. Procymidone | C<sub>13</sub>H<sub>11</sub>Cl<sub>2</sub>NO<sub>2</sub> | CID 36242 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 16. [downloads.regulations.gov](https://downloads.regulations.gov) [[downloads.regulations.gov](https://downloads.regulations.gov)]
- 17. Developmental toxicity of procymidone to larval zebrafish based on physiological and transcriptomic analysis - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 18. [fao.org](https://fao.org) [[fao.org](https://fao.org)]
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